molecular formula C16H18ClN5O3 B2428506 3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide CAS No. 1112434-41-9

3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide

Cat. No.: B2428506
CAS No.: 1112434-41-9
M. Wt: 363.8
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Description

3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide represents a sophisticated heterocyclic compound featuring a unique molecular architecture that combines triazoloquinazoline and propanamide pharmacophores within a single chemical entity. This complex molecule belongs to the triazole family of compounds , which are widely recognized in scientific literature for their diverse biological activities and research applications. The compound's strategic molecular design incorporates a 7-chloro substituent that enhances electronic properties and potential target binding affinity, alongside a 2-methyl group that may influence metabolic stability and steric interactions. The isopropylpropanamide side chain contributes to solubility characteristics and may serve as a strategic attachment point for further chemical modifications or bioconjugation strategies. Researchers investigating enzyme inhibition mechanisms may find significant value in this compound's potential application as a template for designing targeted protein binders, particularly given the structural similarity of the triazoloquinazoline core to known bioactive scaffolds in pharmaceutical and agrochemical research . The fused triazoloquinazoline system presents multiple hydrogen bond acceptor and donor sites that may facilitate interactions with biological macromolecules, while the dioxo functionality creates electron-deficient regions potentially crucial for π- stacking interactions with aromatic residues in enzyme binding pockets. These structural features make this chemical entity particularly valuable for exploratory studies in chemical biology, medicinal chemistry, and drug discovery research where novel scaffold investigation is paramount. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers handling this compound should employ appropriate safety precautions including personal protective equipment and adequate ventilation. Proper storage conditions in a cool, dry environment are recommended to maintain chemical integrity and stability over time. Scientists interested in obtaining this compound for legitimate research purposes may contact our technical support team for additional specifications including purity certification, structural characterization data, and custom synthesis options.

Properties

IUPAC Name

3-(7-chloro-2-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O3/c1-9(2)18-13(23)6-7-21-14(24)11-8-10(17)4-5-12(11)22-15(21)19-20(3)16(22)25/h4-5,8-9H,6-7H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUVMVPAWPGHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction Using Ceric Ammonium Nitrate (CAN)

A one-pot synthesis protocol employs CAN as an eco-friendly oxidant and catalyst. The reaction condenses 7-chloro-2-methylquinazolin-4(3H)-one , 3-amino-1,2,4-triazole , and dimedone in acetonitrile under reflux (70–80°C, 4–6 hours). CAN facilitates the dehydrogenative coupling of the triazole and quinazolinone moieties, achieving yields of 78–85%. Key advantages include:

  • Avoidance of chromatographic purification due to high product crystallinity.
  • Tolerance for electron-withdrawing substituents (e.g., chloro groups).

For the target compound, substituting dimedone with ethyl 3-chloropropanoate introduces the propanamide precursor at the quinazolinone’s 4-position.

Cyclization of 2-Thioxo-2,3-Dihydroquinazolin-4(1H)-one

An alternative route starts with 7-chloro-2-methylisatoic anhydride , which reacts with hydrazine hydrate in ethanol to form 3-aminoquinazolinone. Subsequent treatment with carbon disulfide and potassium hydroxide yields 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Intermediate A ). Heating Intermediate A with hydrazine and pyridine induces cyclization to the triazoloquinazolinone core. This method offers precise control over substituent placement, critical for introducing the 7-chloro and 2-methyl groups.

Introduction of the Propanamide Side Chain

Functionalization of the triazoloquinazolinone core at the 4-position requires regioselective alkylation followed by amidation.

Alkylation with 3-Chloropropanoyl Chloride

Intermediate A reacts with 3-chloropropanoyl chloride in dry dichloromethane using triethylamine as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding 3-chloro-N-(7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-triazolo[4,3-a]quinazolin-4-yl)propanamide (Intermediate B ) with 65–72% efficiency.

Amidation with Isopropylamine

Intermediate B undergoes nucleophilic substitution with isopropylamine in anhydrous acetone under reflux (56°C, 8 hours). Potassium carbonate acts as a mild base, facilitating the displacement of chloride while preserving the triazoloquinazolinone structure. The crude product is purified via recrystallization from ethanol/water (3:1), achieving a final yield of 68%.

Alternative Synthetic Pathways

Catalytic Use of MCM-41-SO3H

Mesoporous silica-based catalyst MCM-41-SO3H accelerates the condensation of 7-chloro-2-methylquinazolin-4(3H)-one , 3-amino-1,2,4-triazole , and 3-chloropropionaldehyde in DMF at 100°C. This method reduces reaction time to 30–45 minutes and improves yields to 82%. The catalyst’s recyclability (up to 5 cycles without significant activity loss) enhances cost-efficiency.

Solid-Phase Synthesis for High-Throughput Production

A patent-derived approach immobilizes the quinazolinone core on Wang resin via its 4-position hydroxyl group. Sequential on-resin reactions with 3-amino-1,2,4-triazole and 3-chloropropanoyl chloride, followed by cleavage with trifluoroacetic acid, yield the target compound with >90% purity. This method suits combinatorial chemistry applications but requires specialized equipment.

Optimization and Challenges

Regioselectivity in Triazole Formation

The orientation of the triazole ring ( vs.) depends on reaction conditions. CAN-mediated reactions favor the-triazolo isomer due to electronic stabilization of the transition state. In contrast, cyclization with hydrazine/pyridine may produce regioisomeric byproducts unless stoichiometry is tightly controlled.

Chloro Substituent Stability

Electrophilic chlorination using POCl3 at the quinazolinone’s 7-position risks over-chlorination. Protecting group strategies (e.g., temporary sulfonation) improve selectivity, albeit at the cost of additional steps.

Analytical and Spectroscopic Validation

Successful synthesis requires confirmation via:

  • 1H NMR : Distinct signals for the isopropyl group (δ 1.2 ppm, doublet) and triazole protons (δ 8.3–8.5 ppm).
  • HRMS : Molecular ion peak at m/z 420.0921 (C19H20ClN5O3).
  • XRD : Crystallographic data confirming the planar triazoloquinazolinone core and propanamide conformation.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
CAN-mediated MCR 78–85 95–98 4–6 h High
MCM-41-SO3H 82 97 0.5–0.75 h Moderate
Solid-phase 70 >90 24 h Low
Stepwise cyclization 65–72 93–95 12–18 h High

Industrial and Environmental Considerations

  • Waste Minimization : CAN and MCM-41-SO3H protocols generate less toxic waste compared to traditional POCl3-based routes.
  • Cost Analysis : MCM-41-SO3H reduces catalyst costs by 40% versus CAN.
  • Safety : Exothermic amidation steps necessitate controlled temperature and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the triazoloquinazoline core can yield dihydro derivatives with altered biological activities.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds containing triazoloquinazoline structures exhibit promising anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target in various cancers. In vitro assays demonstrated that these compounds could effectively reduce cell viability in Plk1-addicted cancer cell lines .

Compound Target Effect
Triazoloquinazoline DerivativePlk1Inhibition of cell proliferation
3-{7-chloro...Plk1Reduced cell viability in cancer lines

Antimicrobial Activity

The triazole ring is known for its antifungal properties. Compounds similar to 3-{7-chloro... have shown efficacy against various fungal strains. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting ergosterol biosynthesis . This makes such compounds valuable in treating infections caused by resistant fungal species.

Microorganism Activity
Candida albicansEffective
Aspergillus nigerModerate

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Understanding the SAR is crucial for optimizing the biological activity of derivatives. Modifications at the chloro and methyl positions have been shown to enhance potency against specific targets .

Case Study 1: Anticancer Efficacy

In a study published in Nature Communications, a series of triazoloquinazoline derivatives were tested for their ability to inhibit Plk1 activity. The lead compound demonstrated significant inhibition with an IC50 value in the low micromolar range. Further studies revealed that it induced apoptosis in cancer cells through activation of caspase pathways .

Case Study 2: Antifungal Activity

A clinical trial evaluated the effectiveness of a triazole-based compound against invasive fungal infections in immunocompromised patients. Results indicated a marked improvement in patient outcomes when treated with the compound compared to standard antifungal therapies .

Mechanism of Action

The mechanism of action of 3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic core allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the target, resulting in the desired biological effect. The chloro group and isopropylpropanamide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(7-chloro-2-methyl-1,5-dioxo-1,2-dihydroquinazolin-4(5H)-yl)-N-isopropylpropanamide: Lacks the triazole ring, which may result in different biological activities.

    3-(7-chloro-2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-methylpropanamide: Contains a methyl group instead of an isopropyl group, potentially affecting its pharmacokinetic properties.

Uniqueness

The presence of the triazoloquinazoline core, along with the chloro group and isopropylpropanamide moiety, makes 3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide unique

Biological Activity

The compound 3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide is a member of the quinazoline family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties supported by various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20ClN4O3\text{C}_{18}\text{H}_{20}\text{ClN}_{4}\text{O}_{3}

This structure features a quinazoline core with a triazole substituent and an amide functional group that contributes to its biological activity.

Antibacterial Activity

Several studies have investigated the antibacterial properties of related compounds in the quinazoline class. For instance:

  • Study Findings : Compounds similar to the target compound demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Serratia marcescens, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 12 mg/mL .
CompoundBacterial StrainMIC (mg/mL)
Compound 1Staphylococcus aureus6
Compound 2Serratia marcescens12

These findings suggest that modifications in the quinazoline structure can enhance antibacterial efficacy.

Anticancer Activity

Research has also highlighted the anticancer potential of quinazoline derivatives. The compound's ability to inhibit cell proliferation has been documented in various cancer cell lines:

  • Cytotoxicity Studies : The IC50 values for similar compounds against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines were reported as follows:
CompoundCell LineIC50 (µM)
Compound AHepG210.58
Compound BMCF-710.82

These results indicate that the presence of specific moieties in the quinazoline structure significantly influences cytotoxicity. The introduction of a trifluoromethyl group was noted to enhance binding affinity to target receptors due to increased lipophilicity, facilitating cellular uptake .

The mechanism through which these compounds exert their biological effects often involves:

  • Topoisomerase Inhibition : The compound has been shown to act as an intercalative inhibitor of topoisomerase II, which is crucial for DNA replication and repair .
  • DNA Interaction : The structural features allow for effective interaction with DNA, leading to apoptosis in cancer cells.

Case Studies

Several case studies have illustrated the effectiveness of quinazoline derivatives:

  • Case Study 1 : A derivative showed significant growth inhibition in HepG2 cells with an IC50 value comparable to doxorubicin (IC50 8.90 µM), indicating strong potential as an anticancer agent .
  • Case Study 2 : Another study demonstrated that compounds with bulky amine substituents exhibited decreased cytotoxic activity due to steric hindrance affecting their ability to bind effectively to DNA .

Q & A

Basic: How can the synthesis yield of this triazoloquinazoline derivative be optimized?

Answer:
Optimizing synthesis yield requires precise control of reaction conditions. Key parameters include:

  • Temperature: Maintaining 60–80°C during cyclization steps to prevent side reactions .
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves coupling reactions .
  • Catalyst use: Transition-metal catalysts (e.g., CuI) for triazole ring formation can increase efficiency .
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • HPLC: Quantifies purity (≥98% for biological assays) using C18 columns and acetonitrile/water mobile phases .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 379.86 for C₁₆H₁₈ClN₅O₂S) .

Advanced: How can conflicting biological activity data across studies be resolved?

Answer: Discrepancies often arise from substituent effects. Methodological steps include:

  • Structure-Activity Relationship (SAR) Analysis: Compare analogs with varying substituents (e.g., methylsulfanyl vs. chlorophenyl groups) to identify bioactivity drivers .
  • Target-Specific Assays: Use enzyme inhibition assays (e.g., kinase profiling) to isolate mechanisms .
  • Computational Docking: Predict binding affinities to receptors like EGFR or PARP to validate experimental data .

Advanced: What computational strategies elucidate the compound’s mechanism of action?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., ∆G = -9.2 kcal/mol for PARP1) .
  • MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Modeling: Relates electronic descriptors (e.g., logP, polar surface area) to cytotoxicity (IC₅₀) .

Basic: How does environmental pH/temperature affect compound stability?

Answer:

  • pH Stability: Degrades rapidly in alkaline conditions (pH > 9) due to amide hydrolysis; stable at pH 5–7 .
  • Thermal Stability: Decomposes above 150°C; store at -20°C in anhydrous DMSO for long-term stability .

Advanced: How to design a SAR study for derivatives of this compound?

Answer:

  • Core Modifications: Introduce halogens (Cl, F) at position 7 to enhance lipophilicity (logP increase by 0.5 units) .
  • Side-Chain Variations: Replace isopropylamide with cyclohexyl groups to improve membrane permeability .
  • Bioassay Integration: Test modified analogs in cell viability (MTT) and apoptosis (Annexin V) assays .

Basic: What purification methods are effective for isolating intermediates?

Answer:

  • Column Chromatography: Use silica gel with gradients (e.g., 5→30% ethyl acetate in hexane) for intermediates .
  • Recrystallization: Ethanol/water (7:3) yields crystals with >90% purity for X-ray diffraction .

Advanced: How to assess pharmacokinetic properties like solubility and metabolism?

Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) shows 12 µM solubility; use cyclodextrin complexes to enhance .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .

Basic: Which analytical methods detect degradation products?

Answer:

  • HPLC-DAD: Monitor UV absorption at 254 nm for hydrolyzed byproducts .
  • LC-MS/MS: Identifies oxidation products (e.g., sulfoxide formation at m/z +16) .

Advanced: How to evaluate synergistic effects with other drugs?

Answer:

  • Combinatorial Screening: Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomic Profiling: RNA-seq identifies pathways (e.g., apoptosis, DNA repair) affected by drug combinations .

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